Fmoc-Nalpha-methyl-D-tryptophan
Overview
Description
Fmoc-Nalpha-methyl-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the Nalpha-methyl-D-tryptophan. This modification is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Nalpha-methyl-D-tryptophan typically involves the protection of the amino group of Nalpha-methyl-D-tryptophan with the Fmoc group. This can be achieved by reacting Nalpha-methyl-D-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product can be purified by standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Nalpha-methyl-D-tryptophan undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected Nalpha-methyl-D-tryptophan and peptides containing Nalpha-methyl-D-tryptophan residues .
Scientific Research Applications
Chemistry
Fmoc-Nalpha-methyl-D-tryptophan is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino group in peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
The compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical research tools .
Mechanism of Action
The mechanism of action of Fmoc-Nalpha-methyl-D-tryptophan involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of Nalpha-methyl-D-tryptophan during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-tryptophan: Similar to Fmoc-Nalpha-methyl-D-tryptophan but lacks the Nalpha-methyl group.
Fmoc-L-tryptophan: The L-enantiomer of Fmoc-D-tryptophan.
Fmoc-D-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the Nalpha-methyl group, which can influence the conformation and properties of the resulting peptides. This modification can enhance the stability and bioactivity of peptides, making it a valuable tool in peptide synthesis and drug development .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEODAZATZJQGN-RUZDIDTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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